

Application Notes and Protocols for Ferrous Tartrate in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Ferrous tartrate*

Cat. No.: *B3425330*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous tartrate, the iron(II) salt of tartaric acid, is a reddish powder historically used as a "steel medicine" for the treatment of iron deficiency anemia.^[1] While less common than other ferrous salts like sulfate and fumarate in modern pharmaceutical formulations, it remains a compound of interest due to its potential for good bioavailability and distinct properties.^[1] This document provides detailed application notes and protocols for the use of **ferrous tartrate** in pharmaceutical formulations, catering to researchers and drug development professionals.

Physicochemical Properties

Ferrous tartrate's utility in pharmaceutical formulations is dictated by its physical and chemical characteristics. While specific quantitative data for some parameters are not widely published, the following table summarizes key properties, with some values for solubility being for the related ferric tartrate due to a lack of available data for **ferrous tartrate**.

Property	Value/Information	Source(s)
Chemical Formula	C ₄ H ₄ FeO ₆	[2]
Molecular Weight	203.92 g/mol	[2]
Appearance	Reddish powder	[2]
Solubility (in water at 20°C)	< 1 g/L (for Ferric Tartrate)	[3]
pH (1% solution)	Approx. 3.5 (for Ferric Tartrate)	[3]
ATC Code	B03AA08 (WHO)	[2]

Note: Specific solubility data for **ferrous tartrate** is not readily available in the searched literature. The value provided is for ferric tartrate and should be considered as an estimate. It is highly recommended to determine the solubility of **ferrous tartrate** experimentally for formulation development.

Applications in Pharmaceutical Formulations

The primary application of **ferrous tartrate** in pharmaceuticals is as an active pharmaceutical ingredient (API) for the treatment and prevention of iron deficiency anemia.[1] Its application can be categorized as follows:

- **Immediate-Release Oral Solid Dosage Forms:** Tablets and capsules remain the most common formulations for iron supplementation. **Ferrous tartrate** can be formulated into immediate-release tablets for rapid dissolution in the gastrointestinal tract.
- **Oral Liquid Formulations:** For pediatric and geriatric populations, or patients with dysphagia, **ferrous tartrate** can be formulated into oral solutions or suspensions. Maintaining the stability of the ferrous (Fe²⁺) state is a key challenge in liquid formulations.
- **Modified-Release Formulations:** To mitigate the gastrointestinal side effects associated with immediate-release iron supplements, **ferrous tartrate** can be incorporated into controlled-release or delayed-release formulations. However, the efficacy of such formulations can be debated as iron is best absorbed in the upper small intestine.

- Nanoparticulate Systems: Research into iron-based nanomaterials suggests that formulating **ferrous tartrate** as nanoparticles could potentially enhance its bioavailability and reduce side effects.

Experimental Protocols

The following protocols are provided as a guide for the development and quality control of **ferrous tartrate** pharmaceutical formulations. These are generalized methods and may require optimization for specific formulations.

Protocol for UV-Visible Spectrophotometric Assay of Ferrous Tartrate

This protocol is adapted from methods for other ferrous salts and is based on the formation of a colored complex with a chromogenic agent.

Objective: To determine the concentration of **ferrous tartrate** in a sample.

Principle: Ferrous iron (Fe^{2+}) reacts with a chromogenic agent, such as 1,10-phenanthroline or 2,2'-bipyridyl, to form a stable, colored complex.[4][5] The absorbance of this complex is measured at its wavelength of maximum absorbance (λ_{max}), which is directly proportional to the concentration of ferrous iron.

Reagents and Materials:

- **Ferrous Tartrate** Reference Standard
- Hydrochloric Acid (HCl), 0.1 N
- Hydroxylamine Hydrochloride solution (10% w/v)
- 1,10-Phenanthroline solution (0.1% w/v in ethanol) or 2,2'-Bipyridyl solution
- Sodium Acetate buffer (pH 4.5)
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Stock Solution: Accurately weigh a suitable amount of **Ferrous Tartrate** Reference Standard and dissolve it in 0.1 N HCl to obtain a known concentration (e.g., 100 µg/mL of Fe²⁺).
- Preparation of Calibration Curve:
 - Pipette a series of aliquots of the standard stock solution into separate volumetric flasks.
 - To each flask, add 1 mL of hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺).
 - Add 5 mL of 1,10-phenanthroline solution and 10 mL of sodium acetate buffer.
 - Dilute to volume with deionized water and mix well.
 - Allow the color to develop for 15 minutes.
 - Measure the absorbance of each solution at the λ_{max} (approximately 510-522 nm) against a reagent blank.[\[4\]](#)[\[5\]](#)
 - Plot a calibration curve of absorbance versus concentration.
- Preparation of Sample Solution:
 - For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of **ferrous tartrate** and dissolve it in 0.1 N HCl. Filter if necessary.
 - For oral solutions, accurately measure a volume of the solution and dilute with 0.1 N HCl.
 - Treat an aliquot of the sample solution in the same manner as the standard solutions (steps 2b-2e).
- Calculation: Determine the concentration of ferrous iron in the sample solution from the calibration curve and calculate the amount of **ferrous tartrate** in the dosage form.

Protocol for In-Vitro Dissolution Testing of Ferrous Tartrate Tablets

This protocol is based on general pharmacopeial methods for immediate-release iron tablets.

Objective: To assess the in-vitro release of **ferrous tartrate** from a tablet formulation.

Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).

Dissolution Medium: 900 mL of 0.1 N HCl.

Temperature: 37 ± 0.5 °C.

Apparatus Speed: 50 rpm (for paddle) or 100 rpm (for basket).

Procedure:

- Place one tablet in each dissolution vessel.
- Start the apparatus and withdraw samples at specified time points (e.g., 15, 30, 45, and 60 minutes).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples promptly.
- Analyze the amount of dissolved **ferrous tartrate** in each sample using a validated analytical method, such as the UV-Vis spectrophotometric method described above or an HPLC method.
- Calculate the percentage of the labeled amount of **ferrous tartrate** dissolved at each time point.

Protocol for Stability Testing of Ferrous Tartrate Formulations

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.^{[6][7][8][9][10]}

Objective: To evaluate the stability of a **ferrous tartrate** drug product under various environmental conditions over time.

Storage Conditions (as per ICH guidelines):

- Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.[\[7\]](#)
- Intermediate: $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.[\[7\]](#)
- Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.[\[7\]](#)

Procedure:

- Package the **ferrous tartrate** formulation in the proposed commercial packaging.
- Place a sufficient number of samples in stability chambers maintained at the specified conditions.
- Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).[\[6\]](#)
- Analyze the samples for the following parameters (as applicable):
 - Appearance (color, clarity for solutions)
 - Assay of **ferrous tartrate**
 - Content of degradation products
 - Dissolution (for solid dosage forms)
 - Moisture content
 - pH (for liquid formulations)
- Evaluate the data to establish a shelf-life and recommended storage conditions for the product.

High-Performance Liquid Chromatography (HPLC) Method Development Considerations

A specific, validated HPLC method for **ferrous tartrate** was not found in the searched literature. However, a method could be developed based on the analysis of other iron salts or tartaric acid.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Potential Approaches:

- Indirect Analysis via Tartaric Acid: Develop a reversed-phase HPLC method to quantify the tartrate moiety. This would involve separating tartaric acid from other formulation components and using a UV detector, typically at a low wavelength (e.g., 210-220 nm).
- Direct Analysis of Ferrous Iron (with post-column derivatization): Separate the ferrous iron on an ion-exchange or reversed-phase column and then introduce a chromogenic reagent post-column to form a colored complex that can be detected by a UV-Vis detector.
- Ion-Pair Chromatography: Use an ion-pairing agent in the mobile phase to retain the ferrous and tartrate ions on a reversed-phase column.

General HPLC Parameters to Consider:

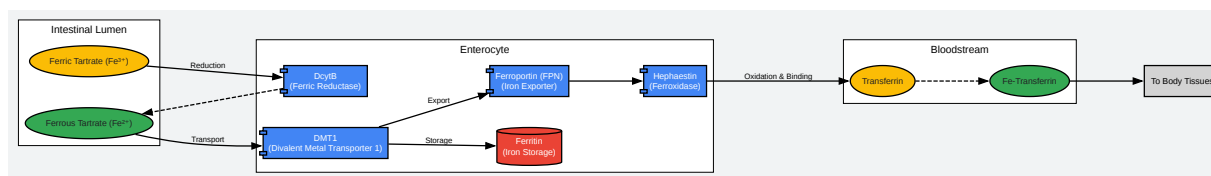
- Column: C18 or a suitable ion-exchange column.
- Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH will be critical for the retention and stability of the analytes.
- Detector: UV-Vis or Photodiode Array (PDA).
- Flow Rate: Typically 0.8 - 1.5 mL/min.
- Injection Volume: 10 - 20 μ L.

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[\[12\]](#)

Visualizations

Signaling Pathway of Intestinal Iron Absorption

The following diagram illustrates the key steps involved in the absorption of non-heme iron, such as that from **ferrous tartrate**, in the duodenum.

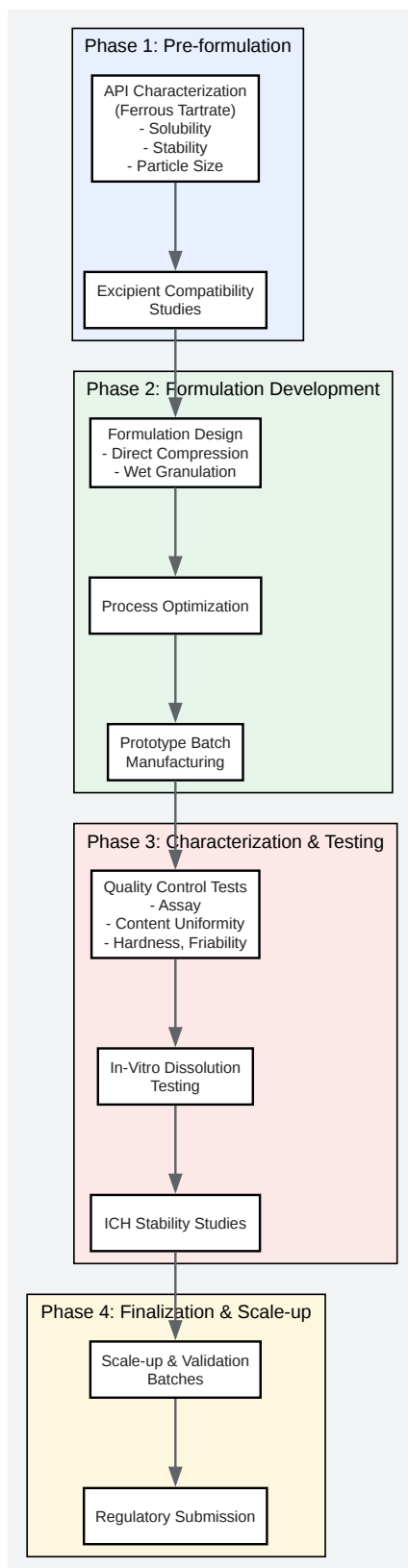


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Caption: Cellular pathway of non-heme iron absorption in the duodenum.

Experimental Workflow for Oral Solid Dosage Form Development

This diagram outlines a typical workflow for the development of a **ferrous tartrate** tablet formulation.



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Caption: Workflow for oral solid dosage form development.

Disclaimer

The information provided in these Application Notes and Protocols is intended for guidance and informational purposes only. Specific quantitative data for **ferrous tartrate**, such as solubility and stability, is limited in publicly available literature. The provided protocols are generalized and should be adapted and validated for specific formulations and applications. It is the responsibility of the user to ensure that all experimental procedures are conducted in accordance with relevant safety guidelines and regulatory requirements.

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